

6-Pentadecene chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Pentadecene

Cat. No.: B15183754

[Get Quote](#)

An In-depth Technical Guide to **6-Pentadecene**

Introduction

6-Pentadecene (C₁₅H₃₀) is a long-chain unsaturated hydrocarbon belonging to the alkene family. It exists as two geometric isomers, (Z)-**6-Pentadecene** (cis) and (E)-**6-Pentadecene** (trans), due to the presence of a carbon-carbon double bond at the sixth position. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological relevance of **6-Pentadecene**, tailored for researchers and professionals in chemistry and drug development.

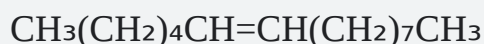
Chemical Structure and Isomerism

The molecular formula for **6-Pentadecene** is C₁₅H₃₀, and it has a molecular weight of approximately 210.40 g/mol. [1][2] The defining feature of its structure is a double bond between the 6th and 7th carbon atoms in a fifteen-carbon chain. The spatial arrangement of the alkyl groups attached to this double bond gives rise to two stereoisomers: cis and trans.

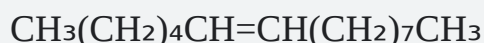
- (Z)-**6-Pentadecene** (cis-**6-Pentadecene**): In this isomer, the hydrogen atoms on the double-bonded carbons are on the same side of the double bond.
- (E)-**6-Pentadecene** (trans-**6-Pentadecene**): Here, the hydrogen atoms on the double-bonded carbons are on opposite sides.

This isomerism is a critical factor in the molecule's physical properties and biological activity.

(E)-6-Pentadecene (trans)



(Z)-6-Pentadecene (cis)



[Click to download full resolution via product page](#)

Caption: Chemical structures of (Z) and (E) isomers of **6-Pentadecene**.

Nomenclature and Identifiers

Identifier	(Z)-6-Pentadecene	(E)-6-Pentadecene
IUPAC Name	(Z)-pentadec-6-ene[2]	(E)-pentadec-6-ene[1]
Synonyms	cis-6-Pentadecene, 6Z-Pentadecene[2]	trans-6-Pentadecene, (6E)-6-Pentadecene[1]
CAS Number	74392-29-3[2][3]	74392-31-7[1]
PubChem CID	5352240[2]	5352262[1]
LIPID MAPS ID	LMFA11000088[2]	LMFA11000479[1]

Physicochemical and Spectroscopic Properties

The properties of **6-Pentadecene** are influenced by its long hydrocarbon chain, making it a nonpolar and lipophilic molecule. While experimental data for each pure isomer is limited, computed properties and data for mixed isomers are available.

Physical Properties

Property	Value	Unit	Source
Molecular Weight	210.40	g/mol	PubChem[1][2]
Boiling Point (Mixed Isomers)	268.7	°C	Cheméo[4]
Melting Point (Mixed Isomers)	-2.8	°C	Cheméo[4]
Density (Mixed Isomers)	0.775	g/mL	Cheméo[4]
Refractive Index (n _{20/D})	1.439	Cheméo[4]	

Computed Properties

Property	(Z)-Isomer Value	(E)-Isomer Value	Unit	Source
XLogP3	7.4	7.4	PubChem[1][2]	
Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$)	48.94	48.94	kJ/mol	Cheméo (Joback Calc.)[5]
Enthalpy of Fusion ($\Delta_{\text{fus}}H^\circ$)	34.81	34.81	kJ/mol	Cheméo (Joback Calc.)[5]
Critical Pressure (P _c)	1472.49	1472.49	kPa	Cheméo (Joback Calc.)[5]
Water Solubility (log ₁₀ WS)	-5.95	-5.95	mol/L	Cheméo (Crippen Calc.) [5]

Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation and identification of **6-Pentadecene**.^[6]

- Mass Spectrometry (MS): In GC-MS analysis, **6-Pentadecene** would show a molecular ion (M^+) peak at m/z 210. Fragmentation patterns would be characteristic of a long-chain alkene, with cleavage at allylic and vinylic positions. Dimethyl disulfide (DMDS) derivatization is used to pinpoint the double bond location, yielding characteristic fragments at m/z 131 and 173 for **6-pentadecene**.^[7]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The olefinic protons ($-\text{CH}=\text{CH}-$) would appear as a multiplet in the range of δ 5.3-5.5 ppm. The allylic protons ($-\text{CH}_2-\text{CH}=\text{}$) would resonate around δ 2.0 ppm. The remaining aliphatic protons would form complex multiplets in the δ 0.8-1.4 ppm range, with the terminal methyl (CH_3) group appearing as a triplet around δ 0.9 ppm.
 - ^{13}C NMR: The sp^2 hybridized carbons of the double bond would show signals in the downfield region, typically between δ 120-140 ppm. The sp^3 hybridized carbons would appear in the upfield region (δ 10-40 ppm).
- Infrared (IR) Spectroscopy: The $\text{C}=\text{C}$ stretch for a cis-alkene appears around 1650 cm^{-1} , while a trans-alkene is similar but may be weaker. The $\text{C}-\text{H}$ stretching of the vinyl hydrogens is expected around 3020 cm^{-1} . The out-of-plane bending is diagnostic: cis-isomers show a strong band around $675\text{--}730\text{ cm}^{-1}$, whereas trans-isomers show a band in the $960\text{--}975\text{ cm}^{-1}$ region.

Experimental Protocols

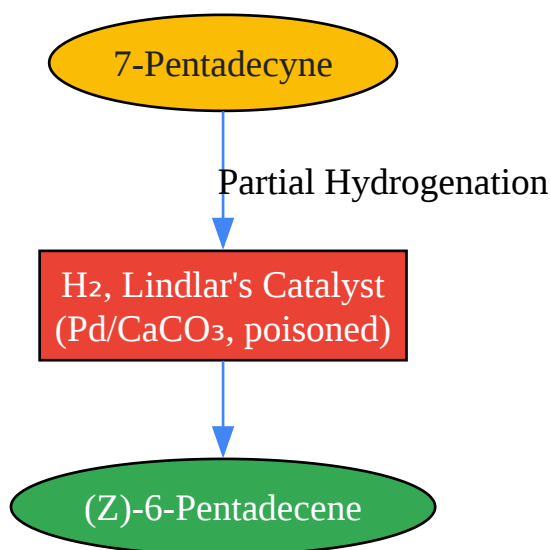
Synthesis of (Z)-6-Pentadecene

A common method for synthesizing specific alkene isomers involves the partial reduction of an alkyne.^[7]

Protocol: Synthesis via Lindlar Catalysis

- Alkyne Formation: 7-Pentadecyne is prepared from 1-bromoheptyne and octylmagnesium chloride.

- Partial Hydrogenation: The resulting 7-pentadecyne is subjected to partial reduction to yield the cis-alkene.
- Reaction Setup: A reaction flask is charged with 7-pentadecyne dissolved in a suitable solvent (e.g., hexane or ethanol).
- Catalyst Addition: Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is added.
- Hydrogenation: The mixture is stirred under a hydrogen atmosphere (typically using a balloon) at room temperature.
- Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to track the disappearance of the starting alkyne.
- Workup: Upon completion, the catalyst is filtered off through a pad of Celite. The solvent is removed under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel to isolate **(Z)-6-Pentadecene**.



[Click to download full resolution via product page](#)

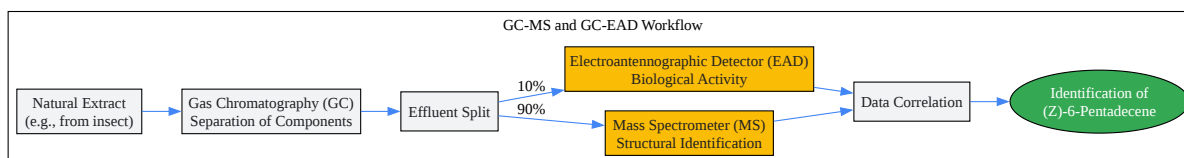
Caption: Synthetic pathway for **(Z)-6-Pentadecene** via alkyne reduction.

Analytical Identification by GC-MS

Gas chromatography coupled with mass spectrometry (GC-MS) is a standard method for identifying volatile compounds like **6-Pentadecene** in complex mixtures.[8]

Protocol: GC-MS Analysis of a Natural Extract

- Sample Preparation: A hexane extract from the source material (e.g., insect cuticle) is concentrated under a stream of nitrogen.
- GC System: An Agilent 6890 GC (or equivalent) is used with a nonpolar capillary column (e.g., DB-5, 30 m x 0.25 mm).
- GC Conditions:
 - Injector Temperature: 250 °C.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
 - Oven Program: Start at 50 °C (hold for 3 min), then ramp to 320 °C at 4 °C/min.
- MS System: An Agilent 5973 Mass Spectrometer (or equivalent) is coupled to the GC.
- MS Conditions:
 - Ionization Mode: Electron Impact (EI) at 70 eV.
 - Mass Range: Scan from m/z 30 to 550.
- Identification: The mass spectrum of the eluting peak corresponding to **6-Pentadecene** is compared with reference spectra from libraries such as NIST or Wiley. The retention index is also compared with known standards for confirmation.



[Click to download full resolution via product page](#)

Caption: Workflow for identifying bioactive compounds like **6-Pentadecene**.

Biological Activity and Significance

(Z)-**6-Pentadecene** has been identified as a semiochemical, a chemical involved in communication between organisms. Specifically, it is an electrophysiologically active compound found on the cuticle of female *Argogorytes* wasps.[7] This compound, along with others, plays a role in attracting male wasps, which are the pollinators for the orchid *Ophrys insectifera*. The orchid mimics the chemical profile of the female wasp to achieve pollination. This demonstrates a specific and crucial role for the cis-isomer in insect chemical ecology. There is currently limited information on any intracellular signaling pathways directly involving **6-Pentadecene** in mammalian systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Pentadecene | C₁₅H₃₀ | CID 5352262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (Z)-6-Pentadecene | C₁₅H₃₀ | CID 5352240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]

- 4. Page loading... [guidechem.com]
- 5. cis-6-Pentadecene - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 7. mdpi.com [mdpi.com]
- 8. thepharmajournal.com [thepharmajournal.com]
- To cite this document: BenchChem. [6-Pentadecene chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15183754#6-pentadecene-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com